1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features an indole moiety, a pyrrolidine ring, and various functional groups
Preparation Methods
The synthesis of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the indole ring, the introduction of the chloro substituent, and the coupling of the indole derivative with the pyrrolidine carboxamide. Common synthetic routes include:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesizers and continuous flow reactors.
Chemical Reactions Analysis
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Reduction: The compound can be reduced using hydrogenation or metal hydrides to modify the functional groups.
Common reagents and conditions for these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.
Industrial Applications: It may be used in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various receptors, influencing signaling pathways and cellular responses . The exact pathways and targets depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Similar compounds to 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide include other indole derivatives and pyrrolidine carboxamides. These compounds share structural similarities but may differ in their substituents and functional groups, leading to variations in their biological activity and applications . Examples of similar compounds include:
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Pyrrolidine-2,5-dione derivatives: Compounds with a pyrrolidine ring and various substituents.
Properties
Molecular Formula |
C23H24ClN3O3 |
---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H24ClN3O3/c1-14-3-6-21(30-2)20(9-14)26-23(29)16-10-22(28)27(13-16)8-7-15-12-25-19-5-4-17(24)11-18(15)19/h3-6,9,11-12,16,25H,7-8,10,13H2,1-2H3,(H,26,29) |
InChI Key |
ZZJYHMAWCULQEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2CC(=O)N(C2)CCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.